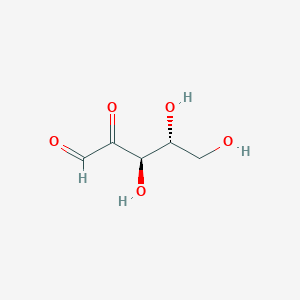
d-Arabinosone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-arabinosone is a ketoaldopentose.
Aplicaciones Científicas De Investigación
Biotechnology and Health Sciences
- Machine learning and data mining methods are increasingly vital in biosciences, particularly in diabetes research. These methods transform genetic data and clinical information into valuable knowledge, aiding in the prediction and diagnosis of diabetes, understanding diabetic complications, genetic background, and healthcare management (Kavakiotis et al., 2017).
Plant Biology
- Arabidopsis, a model plant, is used for research in biology, and its study has led to insights into engineering salt, cold, and drought tolerance in crops (Zhang et al., 2004).
Cancer Research
- The effects of various drugs, including d-Arabinosone derivatives, on leukemic cell lines have been studied. For instance, Ara-C's (a this compound derivative) role in inducing apoptosis in leukemic cells highlights potential therapeutic applications (Xiao-ping Xu et al., 2003).
Tuberculosis Treatment
- Macozinone, a compound under study for tuberculosis treatment, acts on a target involved in the synthesis of essential arabinan polymers in the Mycobacterium tuberculosis cell wall (Makarov & Mikušová, 2020).
Diabetes Mellitus Treatment
- L-arabinose, an isomer of this compound, shows promise in treating type 2 diabetes mellitus in a mouse model. It moderates blood glucose levels and affects the gut microbiome (Shen et al., 2021).
Mycobacterium Research
- The biosynthesis of d-Arabinose in Mycobacterium smegmatis has been studied, offering insights into potential drug intervention sites. This research is significant since d-Arabinose is not found in mammalian cells and is essential for mycobacterial survival (Klutts et al., 2002).
Allergy Research
- Plant arabinogalactans, structurally related to this compound, protect mice from allergic airway inflammation and sensitization, indicating potential immunomodulatory applications (Peters et al., 2010).
Propiedades
Número CAS |
3445-24-7 |
|---|---|
Fórmula molecular |
C5H8O5 |
Peso molecular |
148.11 g/mol |
Nombre IUPAC |
(3R,4R)-3,4,5-trihydroxy-2-oxopentanal |
InChI |
InChI=1S/C5H8O5/c6-1-3(8)5(10)4(9)2-7/h1,4-5,7,9-10H,2H2/t4-,5+/m1/s1 |
Clave InChI |
VDSAQEDKJUSZPS-UHNVWZDZSA-N |
SMILES isomérico |
C([C@H]([C@H](C(=O)C=O)O)O)O |
SMILES |
C(C(C(C(=O)C=O)O)O)O |
SMILES canónico |
C(C(C(C(=O)C=O)O)O)O |
Otros números CAS |
3445-24-7 |
Sinónimos |
arabinosone arabinosone, (L)-isomer d-arabinosone D-erythro-pentos-2-ulose |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



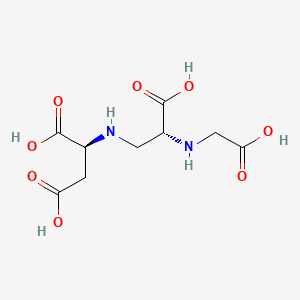
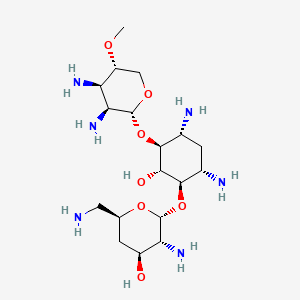

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-quinolin-6-ylpentanamide](/img/structure/B1229075.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-[3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B1229077.png)
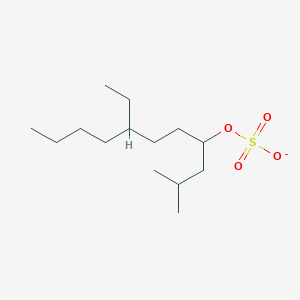

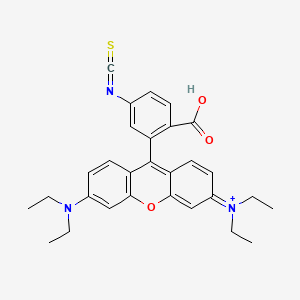
![11-Benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1229085.png)
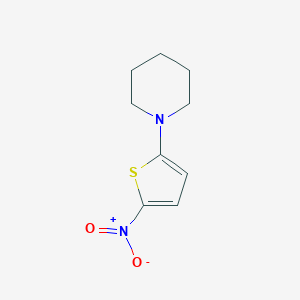

![3-Methyl-1-[1,3,7,9-tetrahydroxy-2,8-dimethyl-6-(3-methyl-1-oxobutyl)-4-dibenzofuranyl]-1-butanone](/img/structure/B1229091.png)
![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B1229092.png)
![4-[4-[(5-chloro-2-hydroxyphenyl)-oxomethyl]-1-pyrazolyl]-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide](/img/structure/B1229093.png)